methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chloro group, a trifluoroethyl group, and a carboxylate ester group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can be subjected to oxidation or reduction under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Hydrolysis: Formation of 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pyrazole-based compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-1H-pyrazole-3-carboxylate: Lacks the trifluoroethyl group, resulting in different biological properties.
Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate: Lacks the chloro group, leading to variations in reactivity and biological activity.
Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate: Different position of the carboxylate group, affecting its chemical and biological properties.
Uniqueness
Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both the chloro and trifluoroethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c1-15-6(14)5-4(8)2-13(12-5)3-7(9,10)11/h2H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHNWNOXZJVPSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1Cl)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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